4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane, also known as TMTFPD, is an organoboron compound that is used in a variety of scientific applications. It is a colorless, volatile liquid with a boiling point of about 92°C. It is soluble in organic solvents and has a melting point of about -20°C. TMTFPD has been used in a variety of scientific research applications, including organic synthesis, catalysis, and drug delivery.
Scientific Research Applications
Synthesis of Organic Intermediates
This compound serves as an important intermediate in organic synthesis. For example, it is used in the synthesis of boric acid derivatives through substitution reactions .
Suzuki–Miyaura Coupling
It is utilized as a substrate in Suzuki–Miyaura coupling reactions, particularly for aryl iodides over palladium catalysts .
Profluorescent Probe Development
The compound is applied in creating profluorescent probes for detecting reactive oxygen species (ROS) and metal ions in living cells .
Drug Delivery Systems
It has been structurally modified to develop ROS-responsive drug delivery systems for encapsulating therapeutic agents like curcumin .
Catalytic Protodeboronation
In catalysis, it is used for protodeboronation reactions to synthesize complex organic molecules with high diastereoselectivity .
Hydrolysis Studies
The compound’s susceptibility to hydrolysis has been studied, revealing kinetics influenced by substituents in the aromatic ring and pH levels .
Mechanism of Action
Target of Action
It is known that boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in organic synthesis reactions .
Mode of Action
It is known that boronic acid pinacol ester compounds have many applications in carbon-carbon coupling and carbon heterocoupling reactions . These compounds interact with their targets through these reactions, leading to various changes at the molecular level .
Biochemical Pathways
Boronic acid pinacol ester compounds are known to be used in various reactions, including the suzuki reaction . This suggests that the compound may affect pathways involving carbon-carbon coupling and carbon heterocoupling reactions .
Pharmacokinetics
It is known that the compound’s unique structure contributes to its biological activity and pharmacological effects .
Result of Action
It is known that boronic acid pinacol ester compounds have good biological activity and pharmacological effects . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Action Environment
It is known that arylboronic acid, which this compound is a derivative of, is stable to water and air . This suggests that the compound may also exhibit stability in various environmental conditions .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O2/c1-11(2)12(3,4)19-14(18-11)10-8-6-5-7-9(10)13(15,16)17/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQNDHPCMDZKNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590413 | |
Record name | 4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1073339-21-5 | |
Record name | 4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(Trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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